sodium;perchlorate;hydrate

Description

BenchChem offers high-quality sodium;perchlorate;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;perchlorate;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

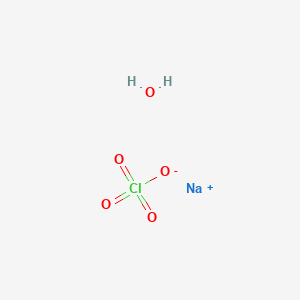

sodium;perchlorate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGNPUSUVRTQGW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Sodium Perchlorate Hydrate

Introduction

Sodium perchlorate (NaClO₄) is an inorganic salt that has garnered significant attention across various scientific and industrial domains. It is a white, crystalline, hygroscopic solid highly soluble in water and polar organic solvents.[1] While the anhydrous form is a powerful oxidizer, the compound is most commonly encountered as its monohydrate, NaClO₄·H₂O.[1] Its utility spans from being a precursor in the production of perchloric acid and other perchlorate salts to serving as a key component in pyrotechnics and solid rocket propellants.[2][3] In the laboratory, its high solubility and the inert nature of the perchlorate anion make it an excellent choice for a non-reactive background electrolyte in electrochemistry.[1]

This guide provides a comprehensive exploration of the core physical properties of sodium perchlorate hydrate. Moving beyond a simple data sheet, we delve into the causality behind its characteristics, offering field-proven insights into its crystallography, thermal behavior, solubility, and spectroscopic signature. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility in your research and development endeavors.

Core Physical and Chemical Identity

Sodium perchlorate is composed of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻). The monohydrate incorporates one molecule of water into its crystal lattice.[1] This water of hydration significantly influences its physical properties compared to the anhydrous form.

| Property | Sodium Perchlorate Monohydrate | Sodium Perchlorate Anhydrous |

| Chemical Formula | NaClO₄ · H₂O | NaClO₄ |

| Molar Mass | 140.46 g/mol [2][4][5] | 122.44 g/mol [1][6] |

| CAS Number | 7791-07-3[4] | 7601-89-0[1] |

| Appearance | White crystalline solid[1][2] | White crystalline solid[6] |

| Crystal System | Monoclinic[7][8] | Orthorhombic[1][9] |

| Density | 2.02 g/cm³[1][6][10] | 2.4994 g/cm³[1][6] |

| Melting Point | 130 °C (266 °F; 403 K)[1][6][11] | 468 °C (874 °F; 741 K) with decomposition[1][6] |

| Decomposition Temp. | Boils at 482 °C (900 °F; 755 K) with decomposition[1][6] | Decomposes at 468-490 °C[1] |

| Hygroscopicity | Hygroscopic[12] | Hygroscopic[6] |

Crystallography and Molecular Structure

The arrangement of atoms within the solid-state lattice is fundamental to a compound's physical properties. X-ray diffraction studies have revealed distinct crystal structures for the monohydrate and anhydrous forms of sodium perchlorate.

Sodium Perchlorate Monohydrate (NaClO₄·H₂O): The monohydrate crystallizes in the monoclinic system, belonging to the C2/c space group.[7][8] This structure accommodates the water molecule, which is integrated into the lattice, forming hydrogen bonds. This integration is a key factor in its thermal stability and dehydration behavior.

Anhydrous Sodium Perchlorate (NaClO₄): Upon dehydration, the crystal structure transitions to an orthorhombic system.[1][9] The loss of the water molecule results in a more compact lattice, which is reflected in its higher density (2.4994 g/cm³) compared to the monohydrate (2.02 g/cm³).[1]

Caption: Thermal decomposition pathway of sodium perchlorate monohydrate.

Solubility and Solution Behavior

A defining characteristic of sodium perchlorate is its exceptional solubility in water, making it the most water-soluble of the common perchlorate salts. [1]This property, combined with its chemical stability in solution, underpins its use as an electrolyte.

Hygroscopicity: Sodium perchlorate and its monohydrate are hygroscopic, meaning they readily absorb moisture from the atmosphere. [1]This property necessitates storage in tightly sealed containers to prevent unwanted hydration or deliquescence, where the solid absorbs so much water it dissolves. [12][13] Solubility in Water: The solubility of sodium perchlorate in water is highly temperature-dependent.

| Temperature (°C) | Solubility (g / 100 mL) |

| 15 | 209 (monohydrate) [1] |

| 25 | 209.6 (anhydrous) [1][6] |

| 40 | 243 (anhydrous) |

| 75 | 300 (anhydrous) |

| 100 | 330 (anhydrous) |

Solubility in Organic Solvents: Sodium perchlorate also exhibits significant solubility in various polar organic solvents, a property leveraged in non-aqueous battery systems. [2]It is notably insoluble in nonpolar solvents.

| Solvent | Solubility (g / 100 g) |

| Methanol | 51.35 |

| Ethanol | 14.7 [6] |

| Acetone | 51.8 - 52 [6] |

| 1-Propanol | 4.9 [6] |

| 1-Butanol | 1.9 [6] |

| Ethyl Acetate | 9.6 [6] |

| Benzene | Insoluble |

| Toluene | Insoluble [6] |

| Chloroform | Insoluble [6] |

Spectroscopic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable tools for identifying and characterizing sodium perchlorate hydrate. The spectra are dominated by features from the tetrahedral perchlorate anion (ClO₄⁻) and the water of hydration.

The key vibrational modes for the perchlorate ion include a symmetric stretch (ν₁) and an asymmetric stretch (ν₃). [14]The water molecule gives rise to characteristic stretching and bending vibrations. The positions of these bands can be sensitive to the cation and the degree of hydration. [14]

| Spectral Feature | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Infrared (IR) | ~1100 | ClO₄⁻ Asymmetric Stretch (ν₃) [14] |

| ~625-630 | ClO₄⁻ Asymmetric Bend (ν₄) [14] | |

| 3196-3585 | O-H Stretching (from H₂O) [14] | |

| Raman | ~936 | ClO₄⁻ Symmetric Stretch (ν₁) [14] |

| | ~461 | ClO₄⁻ Symmetric Bend (ν₂) [14]|

A Raman spectrum for NaClO₄·H₂O has been recorded with a valid spectral range of 100.0 - 4500.0 cm⁻¹. [15]These spectroscopic fingerprints are essential for quality control and for studying the interactions of the salt in various chemical environments.

Experimental Protocols for Physical Property Determination

To ensure the accurate characterization of sodium perchlorate hydrate, validated experimental protocols are essential.

Protocol 6.1: Gravimetric Determination of Water of Hydration

This protocol determines the stoichiometric number of water molecules in a hydrate sample by measuring the mass loss upon heating. [16][17][18] Objective: To determine the value of 'x' in NaClO₄·xH₂O.

Methodology:

-

Crucible Preparation: Heat a clean porcelain crucible and lid to red heat for 10 minutes using a Bunsen burner and clay triangle to remove any volatile impurities. Allow to cool completely to room temperature in a desiccator.

-

Initial Mass: Weigh the cooled crucible and lid to the nearest 0.001 g. Record this mass.

-

Sample Addition: Add approximately 1-2 g of the sodium perchlorate hydrate sample to the crucible. Reweigh the crucible, lid, and sample. Record this mass.

-

Heating: Place the crucible with the sample on the clay triangle. Gently heat the crucible with a small flame to avoid spattering. Observe for the evolution of steam.

-

Strong Heating: Once initial water evolution has ceased, increase the flame to heat the crucible strongly for 15-20 minutes to ensure all water of hydration has been driven off.

-

Cooling: Remove the crucible from the heat and allow it to cool completely to room temperature in a desiccator.

-

Final Mass: Reweigh the cooled crucible, lid, and anhydrous sample. Record this mass.

-

Heating to Constant Mass: Repeat steps 5-7 until two consecutive weighings are within ±0.002 g, ensuring complete dehydration.

-

Calculation:

-

Calculate the mass of water lost (Initial Sample Mass - Final Anhydrous Mass).

-

Convert the mass of water lost to moles.

-

Calculate the mass of the anhydrous NaClO₄.

-

Convert the mass of anhydrous NaClO₄ to moles.

-

Determine the mole ratio of water to anhydrous salt (x).

-

Caption: Workflow for gravimetric determination of water of hydration.

Protocol 6.2: Thermal Analysis by DSC

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions as a function of temperature, allowing for precise determination of melting and decomposition points.

Objective: To determine the melting point of the monohydrate and the decomposition temperature of the anhydrous salt.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sodium perchlorate monohydrate sample into a standard aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at room temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected decomposition (e.g., 600 °C).

-

Use an inert purge gas, such as nitrogen, to maintain a stable atmosphere.

-

-

Data Analysis:

-

Analyze the resulting thermogram.

-

Identify the endothermic peak corresponding to the melting/dehydration of the monohydrate (~130 °C).

-

Identify the endothermic peak for the melting of the anhydrous salt (~470 °C) followed by the exothermic decomposition. The onset temperature of these peaks provides the transition temperatures.

-

Safety and Handling

Sodium perchlorate is a strong oxidizer and requires careful handling to prevent accidents. [12]

-

Oxidizing Hazard: It may cause or intensify fire and can cause fire or explosion when mixed with combustible materials. [11][12][19]Keep away from heat, sparks, open flames, and combustible materials like wood, paper, and organic chemicals. * Health Hazards: Sodium perchlorate monohydrate is harmful if swallowed (Acute Tox. 4 Oral) and causes serious eye irritation (Eye Irrit. 2). [11][12]Prolonged or repeated exposure may cause damage to the thyroid gland. [12]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling the material. * Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and combustible materials. [19]Keep containers tightly closed to protect from moisture due to its hygroscopic nature. [12][19]

References

-

Wikipedia contributors. (n.d.). Sodium perchlorate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Ottokemi. (n.d.). Sodium perchlorate, monohydrate, GR 99%+. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). sodium perchlorate monohydrate acs. Retrieved from [Link]

-

Alkemist Chemicals. (n.d.). Sodium Perchlorate Monohydrate Supplier. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium perchlorate monohydrate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium perchlorate monohydrate, ACS reagent, 98%. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 14). Sodium perchlorate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium perchlorate monohydrate. Retrieved from [Link]

-

ChemicalNor. (n.d.). Sodium perchlorate monohydrate. Retrieved from [Link]

-

Ottokemi. (n.d.). Sodium perchlorate, monohydrate, GR 99%+. Retrieved from [Link]

- Deng, P., Ren, H., & Jiao, Q. (2019). Enhanced thermal decomposition performance of sodium perchlorate by molecular assembly strategy. Journal of Thermal Analysis and Calorimetry, 139, 1-6.

- Devlin, D., & Herley, P. (1987). Thermal decomposition and dehydration of sodium perchlorate monohydrate. Reactivity of Solids, 3(1-2), 75-84.

-

Scite. (n.d.). Thermal decomposition and dehydration of sodium perchlorate monohydrate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 22). 5: Properties of Hydrates (Experiment). Retrieved from [Link]

-

Mrs. Francis' Chemistry Page. (n.d.). Hydrate Lab. Retrieved from [Link]

-

Materials Project. (n.d.). mp-22968: NaClO4 (Orthorhombic, Cmcm, 63). Retrieved from [Link]

-

Chemical Reactivity Database. (n.d.). sodium perchlorate. Retrieved from [Link]

- Bishop, J. L., et al. (2014). Spectral and thermal properties of perchlorate salts and implications for Mars. Journal of Geophysical Research: Planets, 119(11), 2379-2396.

-

SSHADE. (2022, April 12). Normalized Raman spectrum of NaClO_4 ∙ H_2O sodium perchlorate hydrate acquired with a 532 nm laser. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Perchlorate. Retrieved from [Link]

-

Sciencing. (2022, August 30). Properties Of Hydrates For Chemistry Experiments. Retrieved from [Link]

-

Harvard University Department of Chemistry and Chemical Biology. (n.d.). Experiment 1 ∙ Hydrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of a saturated solution of sodium perchlorate through.... Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 7). 2.12: Hydrates. Retrieved from [Link]

-

Universities Space Research Association. (2015). Identification and Detection Limits of Perchlorate-Chlorate in Mixtures by Vibrational Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Sodium perchlorate. Retrieved from [Link]

Sources

- 1. Sodium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Sodium Perchlorate Monohydrate Supplier | Alkemist Chemicals | Alkemist [alkemist.org]

- 3. nbinno.com [nbinno.com]

- 4. Sodium perchlorate monohydrate | ClH2NaO5 | CID 516899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Sodium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 7. cenmed.com [cenmed.com]

- 8. Sodium perchlorate monohydrate – ChemicalNor [chemicalnor.pt]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Sodium perchlorate, monohydrate, GR 99%+ 7791-07-3 India [ottokemi.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Normalized Raman spectrum of NaClO_4 ∙ H_2O sodium perchlorate hydrate acquired with a 532 nm laser | REAP | SSHADE [sshade.eu]

- 16. mrsfrancischemistry.weebly.com [mrsfrancischemistry.weebly.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. bu.edu [bu.edu]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Chemical Properties of Sodium Perchlorate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core chemical properties of sodium perchlorate hydrate, with a particular focus on its monohydrate form (NaClO₄·H₂O). As a compound with significant applications in various scientific fields, including as a chaotropic agent in molecular biology and a component in electrochemical systems, a thorough understanding of its characteristics is paramount for its safe and effective use.[1] This document moves beyond a simple recitation of facts to provide insights into the causality behind its behavior, ensuring a self-validating system of protocols and knowledge for the discerning researcher.

Physicochemical Characteristics: A Quantitative Overview

Sodium perchlorate is a white, crystalline, hygroscopic solid that is most commonly encountered as its monohydrate.[2] Its high solubility in water and polar organic solvents makes it a versatile reagent in a multitude of laboratory applications.[3] The key physical and chemical properties of both the monohydrate and anhydrous forms are summarized below for comparative analysis.

| Property | Sodium Perchlorate Monohydrate (NaClO₄·H₂O) | Sodium Perchlorate Anhydrous (NaClO₄) |

| Molar Mass | 140.45 g/mol [2] | 122.44 g/mol [2] |

| Appearance | White crystalline solid[4] | White crystalline solid[5] |

| Density | 2.02 g/cm³[4] | 2.4994 g/cm³[5] |

| Melting Point | 130 °C (decomposes)[5] | 468 °C (decomposes)[5] |

| Boiling Point | 482 °C (decomposes)[5] | Decomposes |

| Solubility in Water | 209 g/100 mL (at 15 °C)[2] | 209.6 g/100 mL (at 25 °C)[2] |

| Solubility in Ethanol | Soluble[2] | Soluble |

| Solubility in Acetone | Soluble[5] | 52 g/100 g[5] |

The hygroscopic nature of sodium perchlorate is a critical consideration in its handling and storage.[1] The monohydrate will readily absorb moisture from the atmosphere, which can affect the accuracy of solution preparations and the outcome of moisture-sensitive reactions.

Thermal Behavior: Dehydration and Decomposition

The thermal stability of sodium perchlorate hydrate is a key factor in its application and safety. The monohydrate undergoes a two-stage decomposition process, beginning with dehydration, followed by the decomposition of the resulting anhydrous salt.

Dehydration of Sodium Perchlorate Monohydrate

The initial stage of thermal decomposition involves the loss of the water of hydration. This process typically begins around 130 °C, the melting point of the monohydrate, and results in the formation of anhydrous sodium perchlorate.[5]

Caption: Dehydration of Sodium Perchlorate Monohydrate.

Decomposition of Anhydrous Sodium Perchlorate

Upon further heating, the anhydrous sodium perchlorate remains stable up to approximately 468 °C, at which point it begins to decompose.[5] The decomposition reaction is exothermic and produces sodium chloride (NaCl) and oxygen (O₂).

Caption: Decomposition of Anhydrous Sodium Perchlorate.

Reactivity and Hazards: A Strong Oxidizer

Sodium perchlorate is a powerful oxidizing agent, a property that underpins many of its applications but also constitutes its primary hazard.[5] It can react violently with organic materials, reducing agents, and finely powdered metals, particularly upon heating.[6] Such mixtures can be explosive and should be avoided.

Key Incompatibilities:

-

Organic compounds: Mixtures can be flammable or explosive.[6]

-

Strong acids: Can lead to the formation of perchloric acid, which is unstable and potentially explosive.[5]

-

Reducing agents: Vigorous and potentially explosive reactions.[6]

-

Powdered metals: Can form shock-sensitive explosive mixtures.

Due to its oxidizing nature, sodium perchlorate is classified as a hazardous material and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] It should be stored in a cool, dry, well-ventilated area away from combustible materials.[7]

Experimental Protocols for Characterization

To ensure the quality and suitability of sodium perchlorate hydrate for specific applications, several characterization techniques can be employed.

Determination of Water Content via Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. For sodium perchlorate monohydrate, the initial weight loss corresponds to the loss of the water of hydration.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh approximately 5-10 mg of the sodium perchlorate monohydrate sample into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The weight loss corresponding to the dehydration step should be approximately 12.83% for the monohydrate.

Analysis of Thermal Stability using Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point of the monohydrate and the decomposition temperature of the anhydrous form.

Methodology:

-

Calibrate the DSC instrument using appropriate standards (e.g., indium).

-

Accurately weigh approximately 2-5 mg of the sodium perchlorate monohydrate sample into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Observe the endotherm corresponding to the melting/dehydration of the monohydrate (around 130 °C) and the exotherm corresponding to the decomposition of the anhydrous salt (above 468 °C).

Caption: Experimental workflow for thermal characterization.

Applications in Research and Development

The unique properties of sodium perchlorate make it a valuable tool in various scientific disciplines:

-

Molecular Biology: As a chaotropic agent, it is used in DNA extraction and hybridization reactions to disrupt the structure of water and denature proteins.[1]

-

Electrochemistry: Its high solubility and the inert nature of the perchlorate anion make it a common supporting electrolyte in electrochemical studies.[2]

-

Organic Synthesis: It can be used as an oxidizing agent in certain synthetic transformations.

-

Precursor for other Perchlorates: It serves as a starting material for the synthesis of other perchlorate salts, such as ammonium perchlorate, which is used in propellants.[2]

Conclusion

Sodium perchlorate hydrate, particularly in its monohydrate form, is a compound with a rich and complex set of chemical properties. Its utility in scientific research is matched by its potential hazards, necessitating a thorough understanding of its behavior. By employing the characterization techniques outlined in this guide and adhering to strict safety protocols, researchers can confidently and effectively utilize this versatile reagent in their work.

References

-

Loeser, E., Babiak, S., DelaCruz, M., & Karpinski, P. (n.d.). TG analysis of sodium perchlorate monohydrate salt. Y-axis shows change... ResearchGate. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 14). Sodium perchlorate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium perchlorate monohydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium perchlorate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Sodium Perchlorate: Properties, Synthesis, and Safety Measures. Retrieved from [Link]

Sources

- 1. Sodium perchlorate - Wikipedia [en.wikipedia.org]

- 2. scite.ai [scite.ai]

- 3. Thermal decomposition and dehydration of sodium perchlorate monohydrate | Semantic Scholar [semanticscholar.org]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. WO2001098203A1 - Method for making anhydrous sodium perchlorate - Google Patents [patents.google.com]

- 6. Sodium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

sodium perchlorate monohydrate crystal structure

An In-depth Technical Guide to the Crystal Structure of Sodium Perchlorate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of sodium perchlorate monohydrate (NaClO₄·H₂O), a compound of significant interest in various scientific and industrial domains, including its use as a chaotropic agent in molecular biology and as a supporting electrolyte in electrochemistry.[1] This document elucidates the intricate three-dimensional architecture of the molecule, detailing its crystallographic parameters, coordination environments, and the critical role of hydrogen bonding. We further present standardized methodologies for its structural determination via single-crystal X-ray diffraction and discuss the interplay between its crystalline form and its physicochemical properties, such as thermal stability and hygroscopicity. The insights provided herein are intended to support researchers and professionals in leveraging the unique structural characteristics of sodium perchlorate monohydrate in advanced applications.

Introduction: Significance of Structural Elucidation

Sodium perchlorate, in its monohydrated form, is a white, crystalline, and hygroscopic solid renowned for its high solubility in water and polar organic solvents.[2] Its utility spans from being a precursor in the synthesis of other perchlorate salts for rocketry to a standard reagent in laboratory applications for DNA extraction and as an unreactive background electrolyte.[2] An in-depth understanding of its crystal structure is paramount, as the precise arrangement of ions and water molecules in the solid state dictates its bulk properties, including stability, reactivity, and solubility.

The causality behind studying its crystal structure lies in the structure-property relationship. For drug development professionals, understanding the hydration and coordination can inform its use as a counter-ion or in formulation studies. For materials scientists, the crystal lattice provides a framework for understanding its behavior as an electrolyte in solid-state batteries. This guide, therefore, moves beyond a mere description of the structure to explain the "why" behind its atomic arrangement and its implications for practical application.

Crystallographic Properties of Sodium Perchlorate Monohydrate

The definitive crystal structure of sodium perchlorate monohydrate was determined using single-crystal X-ray diffraction, revealing a complex and well-ordered three-dimensional network.[3][4][5]

Crystal System and Unit Cell Parameters

Sodium perchlorate monohydrate crystallizes in the monoclinic system , which is characterized by three unequal axes with one oblique angle. The specific space group is C2/c , indicating a centered unit cell with a glide plane and a twofold rotation axis.[3][4][5] The unit cell contains eight formula units (Z = 8) of NaClO₄·H₂O.

The high-precision determination of the unit cell dimensions at room temperature provides the fundamental framework of the crystal lattice.[3]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 15.5422 (13) Å |

| b | 5.5399 (5) Å |

| c | 11.0455 (11) Å |

| β | 110.666 (8)° |

| Volume (V) | 889.84 ų |

| Formula Units (Z) | 8 |

Data sourced from Berglund et al. (1975).[3]

Atomic Arrangement and Coordination Environment

The structure is a tightly packed arrangement of sodium (Na⁺) cations, perchlorate (ClO₄⁻) anions, and water molecules, held together by electrostatic forces and a network of hydrogen bonds.[3]

-

Sodium Ion (Na⁺) Coordination : The sodium ions are central to the crystal's cohesion. Each Na⁺ ion is octahedrally coordinated by six oxygen atoms. This coordination sphere is composed of two oxygen atoms from water molecules and four oxygen atoms from four different perchlorate groups, linking the components into a robust framework.[3] The asymmetric unit contains two distinct Na⁺ ions occupying special crystallographic positions.[3]

-

Perchlorate Anion (ClO₄⁻) Geometry : The perchlorate anion maintains its expected tetrahedral geometry, with the chlorine atom at the center and four oxygen atoms at the vertices. These tetrahedra are linked into the broader network through their coordination with the sodium ions.[3]

The relationship between the primary ionic and molecular components can be visualized as follows:

Caption: Simplified diagram of the octahedral coordination of a Sodium ion.

The Role of Water and the Hydrogen Bonding Network

The water molecule is not merely a passive occupant of the lattice; it is integral to the structure's stability. Its oxygen atom participates directly in the coordination of two different sodium ions.[3]

Furthermore, the hydrogen atoms of the water molecule form weak, bifurcated hydrogen bonds with oxygen atoms of neighboring perchlorate anions.[3] A bifurcated hydrogen bond occurs when one hydrogen atom interacts with two acceptor atoms simultaneously. The observed O···O distances for these interactions are in the range of 3.02 Å to 3.34 Å, which is characteristic of weak hydrogen bonds.[3] This network of hydrogen bonds provides additional cohesive energy, linking the perchlorate tetrahedra together and stabilizing the overall crystal structure.[3]

Experimental Determination and Validation

The elucidation of a crystal structure is a rigorous process that demands precision at every stage, from sample preparation to data analysis. The protocols described here are designed as a self-validating system, where the quality of the final result is supported by metrics at each step.

Crystal Growth

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction.

Protocol for Crystal Growth (Slow Evaporation Method):

-

Preparation of a Saturated Solution: Dissolve high-purity sodium perchlorate monohydrate (ACS reagent grade or higher) in deionized water at a slightly elevated temperature (e.g., 35-40°C) to create a saturated solution.

-

Filtration: Filter the warm solution through a fine-pore filter (e.g., 0.22 µm) into a clean crystallizing dish. This step is critical to remove any particulate impurities that could act as unwanted nucleation sites, leading to polycrystalline growth.

-

Controlled Evaporation: Cover the dish with perforated film (e.g., Parafilm with small pinholes) to slow the rate of solvent evaporation. Place the setup in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

-

Crystal Harvest: Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, well-formed, transparent crystals will appear. Harvest the crystals once they reach a suitable size (typically 0.1-0.3 mm in each dimension) for diffraction analysis.

The rationale for slow evaporation is to maintain a low level of supersaturation, which favors the growth of a few large, high-quality crystals over the rapid precipitation of many small, imperfect ones.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. A detector collects the diffraction pattern (the positions and intensities of thousands of reflections).

-

Structure Solution: The collected data is processed to yield a set of structure factors. Initial phases are determined using computational methods (e.g., direct methods) to generate an initial electron density map, revealing the positions of the heavier atoms (Cl, Na).

-

Structure Refinement: A model of the structure is built and refined against the experimental data using least-squares methods. This iterative process optimizes the atomic positions, and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map.

-

Validation: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which measures the agreement between the calculated and observed structure factors. A low R(F) value (e.g., 0.025 as reported for NaClO₄·H₂O) indicates a high-quality, trustworthy solution.[3]

Complementary Analytical Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For sodium perchlorate monohydrate, TGA shows a distinct weight loss corresponding to the loss of one water molecule before the decomposition of the anhydrous salt.[6] The theoretical weight percentage of water in NaClO₄·H₂O is approximately 12.83%, and TGA results show excellent agreement with this value, thus validating the stoichiometry of the hydrate.[6]

-

Differential Scanning Calorimetry (DSC): DSC can detect phase transitions. Anhydrous sodium perchlorate undergoes a reversible orthorhombic-to-cubic phase transition before it melts and decomposes.[7]

Conclusion: A Structure of Coordinated Complexity

The crystal structure of sodium perchlorate monohydrate is a model of ionic and molecular organization. Its monoclinic C2/c framework is defined by the octahedral coordination of sodium ions by both perchlorate anions and water molecules. The integrity of this structure is further reinforced by a network of weak, bifurcated hydrogen bonds originating from the water molecules. This detailed structural knowledge, obtainable through rigorous experimental workflows like single-crystal X-ray diffraction, is not merely academic. It provides the fundamental basis for understanding the material's physicochemical properties and for predicting its behavior in the diverse applications that are critical to researchers, scientists, and drug development professionals.

References

-

Berglund, B., Thomas, J. O., & Tellgren, R. (1975). Hydrogen bond studies. CII. An X-ray determination of the crystal structure of sodium perchlorate monohydrate, NaClO4.H2O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(7), 1842-1846. [Link]

-

Cenmed Enterprises. (n.d.). sodium perchlorate monohydrate acs. [Link]

-

ChemicalNor. (n.d.). Sodium perchlorate monohydrate. [Link]

-

Niles, P. B., et al. (2014). Spectral and thermal properties of perchlorate salts and implications for Mars. Geochimica et Cosmochimica Acta, 139, 435-453. [Link]

-

Materials Project. (n.d.). mp-22968: NaClO4 (Orthorhombic, Cmcm, 63). [Link]

-

Loeser, E., Babiak, S., DelaCruz, M., & Karpinski, P. (2011). TG analysis of sodium perchlorate monohydrate salt. ResearchGate. [Link]

-

Devlin, D. J., & Herley, P. J. (1987). Thermal decomposition and dehydration of sodium perchlorate monohydrate. Reactivity of Solids, 3, 75-84. [Link]

-

Scite. (n.d.). Thermal decomposition and dehydration of sodium perchlorate monohydrate. [Link]

-

Wikipedia. (n.d.). Sodium perchlorate. [Link]

-

ResearchGate. (n.d.). XRD patterns of NaClO 4 complexed PVC. [Link]

- Google Patents. (n.d.).

-

Varela, L. M., et al. (2008). Structure of aqueous sodium perchlorate solutions. The Journal of Physical Chemistry B, 112(48), 15494-15501. [Link]

Sources

The Temperature-Dependent Aqueous Solubility of Sodium Perchlorate Hydrates: A Comprehensive Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium perchlorate (NaClO₄) is a compound of significant interest across various scientific disciplines, including pharmaceuticals, materials science, and geochemistry, due to its high solubility and chaotropic properties.[1][2] Understanding the temperature-dependent solubility of its hydrate forms is critical for processes such as crystallization, formulation development, and predicting environmental fate. This guide provides a detailed examination of the aqueous solubility of sodium perchlorate hydrates, synthesizing theoretical principles, empirical data, and robust experimental methodologies. We delve into the thermodynamics of dissolution, present a comprehensive dataset on solubility versus temperature, and offer a detailed, self-validating protocol for its experimental determination.

Introduction: The Significance of Sodium Perchlorate and its Hydrates

Sodium perchlorate is an inorganic salt that is noteworthy as the most water-soluble of the common perchlorate salts.[1] It typically exists in two common forms: anhydrous sodium perchlorate (NaClO₄) and its monohydrate (NaClO₄·H₂O).[1] The monohydrate is a white, crystalline, hygroscopic solid.[1][3] Its high solubility makes it a valuable tool in molecular biology for DNA extraction and as a deproteinization agent, and its solutions are often used as unreactive background electrolytes in electrochemistry.[1][2]

For professionals in drug development, NaClO₄ can act as a chaotropic agent, influencing the stability and solubility of proteins and other macromolecules.[2] Therefore, a precise understanding of its own solubility behavior across a range of temperatures is fundamental for controlling manufacturing processes, ensuring product stability, and designing effective formulations.

This guide addresses the core need for reliable solubility data by providing an in-depth look at the factors governing the dissolution of sodium perchlorate hydrates in water.

Theoretical Framework: Principles of Solubility

The dissolution of a salt in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS). The process is spontaneous if ΔG is negative.

ΔG = ΔH - TΔS

For sodium perchlorate, the dissolution in water is an endothermic process, meaning it absorbs heat from the surroundings (ΔH > 0). This is evidenced by the decrease in solution temperature observed when NaClO₄ is dissolved in water.[4][5][6] According to Le Chatelier's principle, for an endothermic dissolution, increasing the temperature will shift the equilibrium towards greater solubility.

A critical feature of the sodium perchlorate-water system is the transition between its hydrated and anhydrous forms. Sodium perchlorate monohydrate (NaClO₄·H₂O) is the stable solid phase in equilibrium with the saturated solution at lower temperatures. However, as the temperature increases, a transition to the anhydrous form (NaClO₄) occurs. This phase transition, which happens around 52°C, creates a distinct inflection point in the solubility curve.[7]

Aqueous Solubility Data of Sodium Perchlorate

Sodium perchlorate exhibits exceptionally high solubility in water, which increases significantly with temperature. The data compiled from various authoritative sources is summarized below.

Tabulated Solubility Data

| Temperature (°C) | Solubility (g NaClO₄ / 100 g H₂O) | Solid Phase in Equilibrium |

| 0 | 167 | NaClO₄·H₂O |

| 10 | 181 | NaClO₄·H₂O |

| 15 | 209[1][3] | NaClO₄·H₂O |

| 20 | 243 | NaClO₄·H₂O |

| 25 | 209.6 (anhydrous basis)[1][3][8] | NaClO₄·H₂O |

| 50 | 284[8] | NaClO₄·H₂O |

| >52 | >284 | NaClO₄ (Anhydrous) |

Note: Data points are collated from multiple sources. The value at 25°C is frequently cited for the anhydrous form, though the monohydrate is the stable phase.

The Solubility Curve: A Conceptual Visualization

The relationship between temperature and solubility, including the hydrate transition, can be visualized. The following diagram illustrates the expected shape of the solubility curve, highlighting the change in slope at the transition temperature.

Caption: Conceptual plot of NaClO₄ solubility vs. temperature.

Experimental Determination of Solubility

To ensure the highest degree of accuracy, the isothermal equilibrium method is the preferred protocol for determining the solubility of salts like sodium perchlorate. This method involves allowing a supersaturated solution to reach equilibrium at a constant, precisely controlled temperature.

Causality Behind Experimental Choices

-

Isothermal Approach: By keeping the temperature constant, we isolate it as the independent variable, ensuring that the measured solubility is directly and solely a function of that specific temperature. This contrasts with polythermal methods, where cooling rates can introduce kinetic artifacts like supersaturation.[9]

-

Supersaturation as a Starting Point: Beginning with a solution containing an excess of the solid solute guarantees that the equilibrium achieved is one of saturation. The system approaches equilibrium by precipitating excess salt, which is a more reliable path to true saturation than trying to dissolve just enough salt.

-

Vigorous Agitation: Continuous stirring is crucial to prevent thermal and concentration gradients within the solution. It ensures the entire volume of the solvent is in intimate contact with the solid phase, accelerating the attainment of equilibrium.

-

Equilibration Time: Sufficient time (often 24-48 hours) is necessary for the dissolution and precipitation processes to reach a dynamic equilibrium. This is a self-validating step; samples taken at different time points (e.g., 24h, 36h, 48h) should yield identical concentration measurements, confirming that equilibrium has been reached.

Detailed Protocol: Isothermal Equilibrium Method

1. Materials and Reagents:

- Sodium Perchlorate Monohydrate (NaClO₄·H₂O), ACS grade or higher

- Deionized or distilled water

- Jacketed glass reaction vessel

- Thermostatic water bath with high precision (±0.1°C)

- Magnetic stirrer and stir bars

- Calibrated digital thermometer

- Syringes with inline filters (e.g., 0.22 µm PTFE)

- Pre-weighed, airtight sample vials

- Analytical balance (±0.0001 g)

- Drying oven

2. Procedure:

- System Setup: Connect the jacketed reaction vessel to the thermostatic water bath set to the desired experimental temperature (e.g., 25.0°C). Place the vessel on a magnetic stir plate.

- Preparation of Supersaturated Solution: Add a known volume of deionized water to the vessel. Add an excess amount of sodium perchlorate monohydrate—more than is expected to dissolve at the target temperature.

- Equilibration: Begin vigorous stirring. Allow the slurry to equilibrate for a minimum of 24 hours. The presence of undissolved solid is essential.

- Sampling: After equilibration, stop stirring and allow the excess solid to settle for 30 minutes. Carefully draw a sample of the clear supernatant into a syringe fitted with an inline filter. This step is critical to ensure no solid particulates are transferred.

- Sample Mass Determination: Immediately dispense the filtered, saturated solution into a pre-weighed, airtight sample vial. Seal it and record the total mass (vial + solution).

- Solvent Mass Determination: Place the un-capped vial in a drying oven set to a temperature sufficient to evaporate the water but below the decomposition temperature of NaClO₄ (e.g., 110-120°C). Dry to a constant mass.

- Calculation:

- Mass of Saturated Solution = (Mass of vial + solution) - (Mass of empty vial)

- Mass of Dry NaClO₄ = (Mass of vial + dry salt) - (Mass of empty vial)

- Mass of Water = (Mass of Saturated Solution) - (Mass of Dry NaClO₄)

- Solubility ( g/100 g H₂O) = (Mass of Dry NaClO₄ / Mass of Water) * 100

- Validation: Repeat steps 4-7 at a later time point (e.g., 36 hours) to ensure the calculated solubility does not change, confirming equilibrium was reached.

Experimental Workflow Diagram

Caption: Isothermal equilibrium method for solubility determination.

Factors Influencing Solubility & Practical Considerations

-

Purity of Materials: The presence of other ions can influence solubility through the common ion effect or by forming different complexes. Using high-purity salt and water is essential for baseline data.

-

Hygroscopic Nature: Sodium perchlorate and its monohydrate are hygroscopic and will readily absorb atmospheric moisture.[3] All weighing and handling should be performed promptly, and reagents should be stored in desiccators.

-

Metastability: Perchlorate solutions can become supersaturated and remain in a metastable liquid state, especially upon cooling.[10][11] The experimental protocol described is designed to avoid this by approaching equilibrium from a supersaturated state.

-

Safety: Sodium perchlorate is a strong oxidizer.[3] It should be handled with care, kept away from flammable materials, and appropriate personal protective equipment should be worn.

Conclusion

The aqueous solubility of sodium perchlorate is a strong function of temperature, further complicated by a phase transition from its monohydrate to anhydrous form around 52°C. For professionals in research and drug development, having access to reliable data and a robust methodology for its determination is paramount. The isothermal equilibrium method provides a self-validating and highly accurate means of generating a solubility curve. By understanding the theoretical underpinnings and adhering to a meticulous experimental protocol, scientists can confidently utilize the unique properties of sodium perchlorate in their applications.

References

- Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures.

-

Scribd. (n.d.). Solubility of Salts in Water Experiment. Retrieved from [Link]

-

Sciencemadness. (n.d.). Mutual solubility of Sodium Chlorate and Perchlorate. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Sodium perchlorate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 4 Solubility of a Salt. Retrieved from [Link]

-

Unknown. (n.d.). The Solubility of a Salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium perchlorate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Perchlorate. Retrieved from [Link]

-

Chegg.com. (2023). Solved The salt sodium perchlorate dissolves in water. Retrieved from [Link]

-

Prathipati, S., et al. (2020). Stability of the Liquid Water Phase on Mars: A Thermodynamic Analysis Considering Martian Atmospheric Conditions and Perchlorate Brine Solutions. ACS Omega. Retrieved from [Link]

-

Reddit. (2019). What is the dissolution enthalpy of sodium perchlorate. Retrieved from [Link]

-

Scite. (n.d.). Thermal decomposition and dehydration of sodium perchlorate monohydrate. Retrieved from [Link]

-

ResearchGate. (2025). Freezing and Hydrate Formation in Aqueous Sodium Perchlorate Solutions. Retrieved from [Link]

-

ResearchGate. (2025). Laboratory studies of perchlorate phase transitions: Support for metastable aqueous perchlorate solutions on Mars. Retrieved from [Link]

-

Bartleby. (2021). The salt sodium perchlorate is soluble in water. Retrieved from [Link]

-

Chegg.com. (2019). Solved The salt sodium perchlorate is soluble in water. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Spectral and thermal properties of perchlorate salts and implications for Mars. Retrieved from [Link]

Sources

- 1. Sodium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Sodium perchlorate monohydrate, 97+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Sodium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 4. reddit.com [reddit.com]

- 5. Answered: The salt sodium perchlorate is soluble in water. When 8.44 g of NaClO4 is dissolved in 104.00 g of water, the temperature of the solution decreases from 25.00… | bartleby [bartleby.com]

- 6. Solved The salt sodium perchlorate is soluble in water. When | Chegg.com [chegg.com]

- 7. chlorates.exrockets.com [chlorates.exrockets.com]

- 8. Sodium Perchlorate | NaClO4 | CID 522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Solubility of Sodium Perchlorate Hydrate in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Sodium Perchlorate Solubility in Scientific Innovation

Sodium perchlorate (NaClO₄), a salt of perchloric acid, is a compound of significant interest across various scientific disciplines, including organic synthesis, electrochemistry, and molecular biology. Its utility is often dictated by its solubility characteristics, particularly in non-aqueous, organic solvents. For researchers, scientists, and drug development professionals, a deep understanding of the solubility of sodium perchlorate, especially in its hydrated form (NaClO₄·H₂O), is paramount for the successful design and execution of experiments, purification processes, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the solubility of sodium perchlorate hydrate in organic solvents, delving into the underlying physicochemical principles, presenting available quantitative data, and offering a robust experimental protocol for solubility determination.

I. Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The dissolution of an ionic salt like sodium perchlorate hydrate in an organic solvent is a complex process governed by a delicate balance of intermolecular forces. The overarching principle, "like dissolves like," provides a foundational but simplified view. A more rigorous understanding requires an examination of the thermodynamics of dissolution, which can be broken down into three key energetic steps:

-

Lattice Energy: The energy required to break apart the ionic lattice of the solid sodium perchlorate hydrate into its constituent gaseous ions (Na⁺ and ClO₄⁻) and water molecules. This is an endothermic process.

-

Solvation Energy: The energy released when the gaseous ions and water molecules are solvated by the organic solvent molecules. This is an exothermic process. The magnitude of the solvation energy depends on the strength of the ion-dipole or ion-induced dipole interactions between the ions and the solvent molecules.

-

Solvent-Solvent Interaction: The energy required to overcome the intermolecular forces between the solvent molecules to create a cavity for the solute particles. This is an endothermic process.

The overall enthalpy of solution (ΔH_sol) is the sum of these energy changes. Dissolution is favored when the exothermic solvation process provides sufficient energy to overcome the endothermic lattice energy and solvent-solvent interaction energies.

Several factors influence this energetic balance and, consequently, the solubility of sodium perchlorate hydrate in a given organic solvent:

-

Solvent Polarity: Polar solvents, which have a significant dipole moment, are generally better at solvating ions than nonpolar solvents. The partial positive and negative charges on the solvent molecules can effectively interact with and stabilize the Na⁺ and ClO₄⁻ ions.

-

Dielectric Constant: The dielectric constant of a solvent reflects its ability to reduce the electrostatic attraction between ions. Solvents with higher dielectric constants are more effective at shielding the ions from each other, thus promoting dissolution.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact strongly with the perchlorate anion and the water of hydration, potentially enhancing solubility.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. If the dissolution process is endothermic (absorbs heat), increasing the temperature will increase solubility, in accordance with Le Châtelier's principle. Conversely, if the dissolution is exothermic (releases heat), increasing the temperature will decrease solubility. For most salts, dissolution is endothermic, so solubility tends to increase with temperature.

-

Presence of Water: Sodium perchlorate is hygroscopic and readily forms a monohydrate.[1] The presence of this water of hydration can influence its solubility in organic solvents. The water molecule can participate in hydrogen bonding with the solvent, potentially increasing solubility in protic solvents. Conversely, in aprotic solvents, the water of hydration may need to be solvated as well, which could either enhance or hinder the overall dissolution process depending on the specific solvent-water interactions.

II. Quantitative Solubility Data

| Solvent | Chemical Formula | Solvent Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |

| Methanol | CH₃OH | Polar Protic | 51.35 | 25 | [2] |

| Ethanol | C₂H₅OH | Polar Protic | 14.7 | 25 | [1][2] |

| 1-Propanol | C₃H₇OH | Polar Protic | 4.9 | 23 | [2] |

| 1-Butanol | C₄H₉OH | Polar Protic | 1.9 | 23 | [2] |

| Isobutanol | (CH₃)₂CHCH₂OH | Polar Protic | 0.79 | 23 | [2] |

| Acetone | (CH₃)₂CO | Polar Aprotic | 51.8 | 25 | [2] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | 9.65 | 23 | [2] |

| Ethylene Glycol | (CH₂OH)₂ | Polar Protic | 75.5 | 25 | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Sparingly soluble | - | [1] |

Note on Data Interpretation: The data clearly illustrates the principle of "like dissolves like." Sodium perchlorate, an ionic compound, exhibits significantly higher solubility in polar solvents like methanol, acetone, and ethylene glycol compared to less polar alcohols like butanol. The difference in solubility between the anhydrous and monohydrate forms is expected to be influenced by the specific interactions between the water of hydration and the solvent molecules.

III. Experimental Protocol for Solubility Determination: A Self-Validating Gravimetric Method

To ensure scientific integrity and generate reliable, reproducible data, a standardized experimental protocol is essential. The following detailed, step-by-step methodology for the gravimetric determination of sodium perchlorate hydrate solubility in an organic solvent is designed as a self-validating system.

Objective: To accurately determine the solubility of sodium perchlorate hydrate in a specified organic solvent at a controlled temperature.

Materials:

-

Sodium perchlorate monohydrate (analytical grade)

-

Organic solvent of interest (HPLC grade or higher)

-

Thermostatic water bath or incubator

-

Calibrated digital thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass-stoppered flasks or vials

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed, dry weighing bottles or vials

-

Drying oven

-

Desiccator

Experimental Workflow Diagram:

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium perchlorate hydrate to a glass-stoppered flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place a magnetic stir bar in the flask.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatic water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved solute remains constant over time. This can be verified by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the measured solubility does not change significantly.

-

After the equilibration period, turn off the stirrer and allow the undissolved solid to settle for at least 2-4 hours while maintaining the constant temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume (e.g., 5-10 mL) of the clear supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Attach a chemically compatible syringe filter to the syringe and filter the solution into a pre-weighed, dry weighing bottle. This step is critical to remove any suspended microcrystals.

-

Immediately cap the weighing bottle to prevent solvent evaporation and accurately weigh the bottle containing the saturated solution.

-

Place the uncapped weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sodium perchlorate (e.g., 80-100 °C).

-

Once the solvent has completely evaporated, continue to dry the residue to a constant mass. This is achieved by periodically removing the weighing bottle from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The mass is considered constant when two consecutive weighings differ by less than a predetermined tolerance (e.g., 0.2 mg).

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

-

Mass of the dissolved solute = (Mass of weighing bottle + dry residue) - (Mass of empty weighing bottle)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g of solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

-

Self-Validating System: This protocol incorporates self-validation through the confirmation of equilibrium by sampling at multiple time points. The gravimetric method itself is a primary analytical technique that relies on the direct measurement of mass, providing a high degree of accuracy and traceability when performed with calibrated equipment.

IV. Applications in Drug Development and Research

The solubility of sodium perchlorate in organic solvents is not merely an academic curiosity; it has profound practical implications in the pharmaceutical and life sciences sectors.

-

As a Chaotropic Agent in Biomacromolecule Purification: Sodium perchlorate is a well-known chaotropic agent, meaning it disrupts the structure of water and weakens the hydrophobic effect.[3] This property is exploited in the purification of proteins and nucleic acids. By increasing the solubility of nonpolar molecules and denaturing proteins, it facilitates their extraction and separation. For example, sodium perchlorate is used in DNA and RNA extraction protocols to deproteinize samples.[4]

-

Purification of Oligonucleotide Therapeutics: In the synthesis and purification of oligonucleotide-based drugs, sodium perchlorate solutions can be used as the mobile phase in anion-exchange chromatography.[5][6] Its high solubility and the chaotropic nature of the perchlorate ion allow for sharp separation and efficient elution of the desired oligonucleotide fractions.

-

As a Supporting Electrolyte in Electro-organic Synthesis: The high solubility of sodium perchlorate in many polar organic solvents makes it an excellent supporting electrolyte in electrochemical reactions. It provides high ionic conductivity to the solution without interfering with the redox reactions of interest. This is particularly relevant in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs) via electrochemical methods.

-

Controlling Crystallization of APIs: The solubility of an API in different solvents is a critical parameter in designing crystallization processes to obtain the desired polymorph, crystal habit, and particle size distribution, all of which can impact the drug's bioavailability. While not a direct component of the final drug product, understanding the solubility of salts like sodium perchlorate in various organic systems can inform the selection of solvent and anti-solvent systems for API crystallization.

Factors Influencing Solubility: A Logical Relationship Diagram

Caption: Key factors influencing the solubility of sodium perchlorate hydrate.

V. Conclusion: A Foundation for Informed Research and Development

This technical guide has provided a detailed exploration of the solubility of sodium perchlorate hydrate in organic solvents, from the fundamental principles governing dissolution to practical applications in research and drug development. While a comprehensive dataset for the temperature-dependent solubility of the monohydrate form remains an area for further investigation, the information and protocols presented herein offer a robust framework for scientists and researchers. By understanding the interplay of solute, solvent, and system properties, and by employing rigorous experimental methodologies, the scientific community can continue to leverage the unique characteristics of sodium perchlorate to drive innovation in chemistry, biology, and pharmaceutical sciences.

References

-

Horváth, A., & Aradi, J. (2005). Advantages of sodium perchlorate solution as mobile phase for purification of synthetic oligonucleotides by anion exchange chromatography. Analytical Biochemistry, 338(2), 341-343. [Link]

- Tener, G. M. (1969). U.S. Patent No. 3,433,782. Washington, DC: U.S.

-

Sciencemadness Wiki. (2023). Sodium perchlorate. Retrieved from [Link]

-

Chemical Encyclopedia. (n.d.). sodium perchlorate. Retrieved from [Link]

-

Wikipedia. (2024). Sodium perchlorate. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Sodium Perchlorate. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). Publication List. Retrieved from [Link]

-

ACS Reagent Chemicals. (2017). Gravimetric Methods. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

University of Babylon. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Wilcockson, J. (1973). The use of sodium perchlorate in deproteinization during the preparation of nucleic acids. Biochemical Journal, 135(3), 559–561. [Link]

Sources

- 1. Sodium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 2. sodium perchlorate [chemister.ru]

- 3. mpbio.com [mpbio.com]

- 4. The use of sodium perchlorate in deproteinization during the preparation of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advantages of sodium perchlorate solution as mobile phase for purification of synthetic oligonucleotides by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3433782A - Separation and recovery of oligonucleotides - Google Patents [patents.google.com]

A Guide to the Laboratory Synthesis of Sodium Perchlorate Monohydrate

This document provides a comprehensive technical guide for the laboratory-scale synthesis of sodium perchlorate monohydrate (NaClO₄·H₂O). It is intended for researchers, chemists, and professionals in scientific development who require a detailed understanding of the principles, procedures, and safety considerations involved in its preparation. This guide emphasizes the rationale behind procedural choices, ensuring a deep-rooted understanding of the synthesis process.

Introduction and Strategic Overview

Sodium perchlorate is an inorganic salt that is noteworthy for being the most water-soluble of the common perchlorate salts.[1] It typically exists as a white, crystalline, hygroscopic solid that readily forms the monohydrate, NaClO₄·H₂O.[1][2] Its high solubility and the relative inertness of the perchlorate anion make its solutions valuable as a non-reactive background electrolyte in electrochemistry.[1] Furthermore, it serves as a critical precursor for the synthesis of other perchlorate salts, such as ammonium and potassium perchlorate, which are vital in the pyrotechnics and aerospace industries.[1]

While thermal decomposition of sodium chlorate is a possible synthetic route, it can be inefficient and difficult to control.[3][4][5] The predominant and most controlled method for both industrial and laboratory preparation is the electrochemical oxidation of sodium chlorate, which will be the central focus of this guide.[1][3][6][7] This method offers high yields and purity when key parameters are meticulously controlled.

Core Principles of Electrochemical Synthesis

The synthesis of sodium perchlorate is achieved through the anodic oxidation of a concentrated sodium chlorate (NaClO₃) solution. The fundamental transformation occurs at an inert anode where the chlorate ion is oxidized to the perchlorate ion.

Anode Reaction: ClO₃⁻ + H₂O → ClO₄⁻ + 2H⁺ + 2e⁻[1]

The success of this synthesis hinges on a deep understanding and control of the electrochemical environment to maximize the efficiency of this reaction while suppressing unwanted side reactions.

Causality of Experimental Choices

-

Choice of Starting Material: Sodium chlorate is the ideal precursor due to its very high solubility in water, allowing for the preparation of highly concentrated electrolytes.[7][8] This high concentration is crucial for maintaining efficient current flow and maximizing the rate of conversion to perchlorate.

-

Anode Material Selection: The anode is the most critical component of the electrolytic cell. The material must be inert to the highly oxidative conditions and possess a high oxygen overpotential to favor the oxidation of chlorate over the parasitic evolution of oxygen.

-

Platinum or Platinized Titanium: These are excellent choices due to their chemical inertness. However, platinum anodes can experience wear, especially at low chlorate concentrations, which is a significant cost consideration.[3][9]

-

Lead Dioxide (PbO₂): A highly effective and more economical alternative to platinum.[9][10] It provides a suitable surface for the desired oxidation.

-

Graphite: Unsuitable for perchlorate synthesis as it undergoes rapid degradation under the required anodic potential, leading to contamination of the electrolyte and low efficiency.[9][10]

-

-

Cathode Material Selection: The cathode should be stable in the electrolyte. Materials like stainless steel, nickel, or titanium are commonly used.[6][9]

-

Electrolyte pH Control: Maintaining a pH between 6 and 7 is essential.[6][10] In alkaline conditions, side reactions can reduce efficiency. In highly acidic conditions, there is an increased risk of chlorine gas evolution.

-

Temperature Management: The electrolysis is typically conducted at an elevated temperature, often between 50–70°C.[6][11] This temperature range enhances conductivity and reaction kinetics without promoting significant decomposition of the product.

Experimental Protocol: Electrochemical Synthesis

This protocol details a standard laboratory procedure for synthesizing sodium perchlorate monohydrate from sodium chlorate.

Reagents and Equipment

| Item | Specification | Purpose |

| Sodium Chlorate (NaClO₃) | Reagent Grade | Starting Material |

| Distilled or Deionized Water | High Purity | Solvent |

| Sodium Fluoride (NaF) | Optional, Reagent Grade | Efficiency Additive |

| DC Power Supply | Capable of 5-10 A, 4-7 V | To drive the electrolysis |

| Electrolytic Cell | Glass or inert polymer beaker | Reaction Vessel |

| Anode | Platinum foil or Lead Dioxide (PbO₂) | Site of Oxidation |

| Cathode | Stainless steel or Titanium sheet | Site of Reduction |

| Magnetic Stirrer & Hotplate | For temperature and mixing control | |

| pH Meter or pH strips | To monitor electrolyte pH | |

| Beakers, Graduated Cylinders | For solution preparation | |

| Buchner Funnel & Filter Flask | For product isolation |

Step-by-Step Methodology

-

Electrolyte Preparation:

-

Prepare a near-saturated solution of sodium chlorate. A common starting concentration is approximately 700 g of NaClO₃ per liter of distilled water.[9]

-

Gently heat the solution while stirring to ensure complete dissolution.

-

(Optional) To improve current efficiency by minimizing cathodic reduction of intermediates, an additive like sodium fluoride can be introduced at a concentration of 2-3 g/L.[10]

-

Allow the solution to cool slightly and adjust the pH to between 6.2 and 6.8 using dilute hydrochloric acid if necessary.[10]

-

-

Electrolytic Cell Assembly:

-

Place the electrolytic cell on the magnetic stirrer/hotplate.

-

Position the anode and cathode within the cell, ensuring they are parallel and do not touch. The spacing affects the cell voltage.

-

Connect the anode (positive terminal) and cathode (negative terminal) to the DC power supply.

-

-

Electrolysis:

-

Heat the electrolyte to the target temperature of 50-60°C and maintain this throughout the process.

-

Turn on the DC power supply. A typical cell voltage will be between 4 and 6.5 volts.[9] Adjust the current to achieve a moderate current density.

-

The electrolysis must run for a significant duration, calculated based on Faraday's laws of electrolysis, to convert the chlorate to perchlorate. Monitor the reaction periodically.

-

Maintain the electrolyte volume by adding distilled water to compensate for evaporation.

-

-

Product Isolation and Purification:

-

Once the electrolysis is complete (indicated by a significant drop in chlorate concentration), turn off the power supply and remove the electrodes.

-

Due to the high solubility of sodium perchlorate, the product must be isolated by concentrating the solution.[8] Transfer the electrolyte to a larger beaker and boil the solution to reduce its volume significantly.

-

Once the solution is highly concentrated, allow it to cool slowly to room temperature, and then further cool in an ice bath to 5-10°C. White crystals of sodium perchlorate monohydrate will precipitate.[11]

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals sparingly with a small amount of ice-cold distilled water to remove residual impurities.

-

Dry the purified crystals in an oven at 80-100°C to yield sodium perchlorate monohydrate (NaClO₄·H₂O).[11] The melting point of the monohydrate is 130°C.[2]

-

Visualization of the Synthesis Workflow

The following diagram outlines the key stages of the laboratory synthesis process.

Caption: Workflow for the electrochemical synthesis of sodium perchlorate hydrate.

Product Characterization

To ensure the identity and purity of the synthesized sodium perchlorate monohydrate, the following analytical tests are recommended:

-

Purity Assay: The perchlorate content can be determined by argentimetric titration. This involves reducing the perchlorate to chloride via thermal decomposition in the presence of sodium carbonate, followed by titration of the resulting chloride with a standardized silver nitrate solution.[12]

-

Melting Point: A sharp melting point at or near 130°C is indicative of pure sodium perchlorate monohydrate.[2]

-

Ion Chromatography (IC): This is a highly sensitive method for quantifying the perchlorate anion and detecting residual anionic impurities, such as chloride and the starting chlorate.[13][14]

Critical Safety and Handling Protocols

Trustworthiness in any protocol is rooted in safety. Sodium perchlorate is a powerful oxidizing agent and requires stringent safety measures.

-

Oxidizer Hazard: Sodium perchlorate can cause fire or explosion when in contact with combustible materials, organic compounds, powdered metals, or strong reducing agents.[1][15][16][17] Keep it isolated from such substances at all times.

-

Personal Protective Equipment (PPE): Always wear safety goggles, nitrile gloves, and a flame-retardant lab coat when handling the solid material or its solutions.[17][18]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[18][19] The container should be tightly sealed as the material is hygroscopic.

-

Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup. Cover the spill with a non-combustible absorbent like sand or soda ash, collect it in a sealed container, and dispose of it as hazardous waste.[18][20]

-

Waste Disposal: All waste materials containing perchlorate, including residual electrolyte and washings, must be collected and disposed of according to institutional and governmental hazardous waste regulations.[19][20]

References

-

Sciencemadness Wiki. (2023, August 14). Sodium perchlorate. [Link]

-

Wikipedia. Sodium perchlorate. [Link]

-

Sciencemadness.org. How to make Sodium Perchlorate. [Link]

-

The Manufacture of Perchlorate by Direct Method Using Graphite Substrate Lead Dioxide (Gsld) Anode. (2024, December 4). Iraqi Journal of Chemical and Petroleum Engineering. [Link]

-

Making Sodium Perchlorate. CSC Forum. [Link]

- Google Patents. (2018).

-

Scribd. Sodium Perchlorate Production Process. [Link]

-

PyroGuide. (2009, July 12). Preparing perchlorates. [Link]

- Google Patents. (1956).

-

LookChem. Sodium Perchlorate China Manufacturer: A Complete Overview. [Link]

-

Mutual solubility of Sodium Chlorate and Perchlorate. [Link]

-

ACS Publications. (2017, February 28). Sodium Perchlorate. [Link]

-

PubChem. Sodium Perchlorate. [Link]

-

Llanos, J., et al. (2019). Electrochemical production of perchlorate as an alternative for the valorization of brines. Chemosphere, 220, 637-643. [Link]

-

PubChem. Sodium perchlorate monohydrate. [Link]

-

KAUST Health & Safety. Working with Perchloric Acid Guideline. [Link]

-

IMARC Group. Sodium Perchlorate Manufacturing Cost Analysis Report 2025. [Link]

-

NCBI Bookshelf. (2008, September 7). Toxicological Profile for Perchlorates - ANALYTICAL METHODS. [Link]

-

ResearchGate. Perchlorate Analysis Using Solid-Phase Extraction Cartridges. [Link]

-

Pentachemicals. (2025, April 24). Sodium perchlorate monohydrate. [Link]

-

University of California, Riverside, Environmental Health & Safety. (2025, April 4). EHS Guideline - Using Perchloric Acid. [Link]

-

Analytice. Sodium Perchlorate (Determination of Perchlorate in Sodium Perchlorate) (Dry matter included) - analysis. [Link]

Sources

- 1. Sodium perchlorate - Wikipedia [en.wikipedia.org]

- 2. gfschemicals.com [gfschemicals.com]

- 3. Sodium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 4. scribd.com [scribd.com]

- 5. US2733982A - Process for making sodium perchlorate - Google Patents [patents.google.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Preparing perchlorates - PyroGuide [pyrodata.com]

- 8. chlorates.exrockets.com [chlorates.exrockets.com]

- 9. chlorates.exrockets.com [chlorates.exrockets.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. taoyuanchemical.com [taoyuanchemical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Sodium Perchlorate (Determination of Perchlorate in Sodium Perchlorate) (Dry matter included) - analysis - Analytice [analytice.com]

- 15. Sodium perchlorate monohydrate | ClH2NaO5 | CID 516899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. pdf.benchchem.com [pdf.benchchem.com]